7alpha-Hydroxy-3-oxo-4-cholestenoic acid

描述

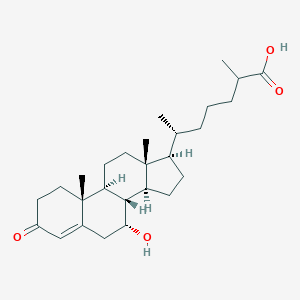

7alpha-Hydroxy-3-oxo-4-cholestenoic acid is a cholestanoid compound that is cholest-4-en-26-oic acid substituted by an alpha-hydroxy group at position 7 and an oxo group at position 3. It is an intermediate metabolite in the bile acid synthesis pathway and plays a crucial role in the metabolism of cholesterol .

准备方法

Synthetic Routes and Reaction Conditions: 7alpha-Hydroxy-3-oxo-4-cholestenoic acid is synthesized extrahepatically from cholesterol. The enzyme oxysterols-7alpha-hydrolase (CYP7B1) acts on the precursor 27-hydroxycholesterol to generate this compound . The reaction conditions typically involve the presence of CYP7B1 enzyme and suitable cofactors.

Industrial Production Methods: it can be produced in laboratory settings using biochemical synthesis involving cholesterol and specific enzymes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy and oxo groups.

Reduction: The oxo group at position 3 can be reduced to a hydroxyl group under suitable conditions.

Substitution: The hydroxy group at position 7 can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed:

Oxidation: Products may include 7-oxo-3-oxo-4-cholestenoic acid.

Reduction: Products may include 7alpha-Hydroxy-3-hydroxy-4-cholestenoic acid.

Substitution: Products vary based on the substituent introduced.

科学研究应用

Chemistry

- Intermediate in Steroid Synthesis : 7-HOCA is utilized as an intermediate in the synthesis of complex steroids and bile acids, facilitating the study of steroidogenesis pathways.

Biology

- Cholesterol Metabolism : Research indicates that 7-HOCA is integral to understanding cholesterol metabolism and its dysregulation in various diseases, such as non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma .

- Bile Acid Synthesis : It plays a vital role in the primary bile acid biosynthesis pathway, where it is involved in metabolic disorders like familial hypercholanemia (FHCA) and Zellweger syndrome .

Medicine

- Diagnostic Marker : Recent studies have identified 7-HOCA as a potential diagnostic marker for conditions associated with blood-brain barrier dysfunction. Elevated levels of 7-HOCA in cerebrospinal fluid (CSF) correlate with increased permeability of the blood-brain barrier, suggesting its utility in diagnosing neurological conditions .

- Clinical Metabolomics : In clinical metabolomics, 7-HOCA is analyzed using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) to explore its role as a biomarker for various metabolic disorders .

Case Studies and Research Findings

作用机制

7alpha-Hydroxy-3-oxo-4-cholestenoic acid exerts its effects primarily through its role as an intermediate in bile acid synthesis. It is synthesized from cholesterol by the enzyme oxysterols-7alpha-hydrolase (CYP7B1) and further metabolized in the liver. The compound influences metabolic pathways by regulating bile acid synthesis and cholesterol homeostasis. It also acts as a substrate for liver 5beta-reductase (AKR1D1), which is crucial in bile acid metabolism .

相似化合物的比较

7alpha-Hydroxycholesterol: Another intermediate in bile acid synthesis with a similar structure but lacking the oxo group at position 3.

3beta-Hydroxy-5-cholestenoic acid: A related compound in the cholesterol metabolism pathway with different functional groups.

27-Hydroxycholesterol: The precursor to 7alpha-Hydroxy-3-oxo-4-cholestenoic acid, involved in cholesterol metabolism.

Uniqueness: this compound is unique due to its specific role in bile acid synthesis and its structural features, including the alpha-hydroxy group at position 7 and the oxo group at position 3. These functional groups are critical for its biological activity and its interactions with enzymes involved in cholesterol metabolism .

生物活性

7alpha-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a significant oxysterol derived from cholesterol metabolism. It plays a crucial role in various biological processes, particularly in cholesterol homeostasis and bile acid synthesis. This article delves into the biological activities of 7-HOCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

7-HOCA is classified as a cholestanoid compound characterized by an alpha-hydroxy group at position 7 and an oxo group at position 3 on the cholesterol backbone. It is synthesized primarily in the liver through the action of the enzyme CYP7B1 , which converts 27-hydroxycholesterol into 7-HOCA. This compound can also be produced in laboratory settings through biochemical synthesis involving cholesterol and specific enzymes .

Cholesterol Metabolism

7-HOCA is an intermediate in the bile acid synthesis pathway, influencing cholesterol metabolism significantly. It regulates bile acid synthesis and cholesterol homeostasis by acting as a substrate for liver enzymes such as 5beta-reductase (AKR1D1) , which is essential for bile acid metabolism .

Diagnostic Potential

Recent studies have indicated that 7-HOCA levels in cerebrospinal fluid (CSF) can serve as a diagnostic marker for conditions associated with blood-brain barrier (BBB) dysfunction. Elevated levels of 7-HOCA in CSF correlate with increased CSF/serum albumin ratios, suggesting its potential utility in diagnosing neurological disorders .

Case Studies and Experimental Data

- Metabolomic Studies : In a study examining the metabolic profile of patients with BBB dysfunction, researchers found significantly elevated levels of 7-HOCA in CSF compared to healthy controls. This suggests that monitoring 7-HOCA could provide insights into BBB integrity and related pathologies .

- Animal Models : In experiments involving loperamide-induced constipation in rats, it was observed that treatment with rifaximin led to upregulation of metabolites including 7-HOCA. This indicates its involvement in gastrointestinal health and potential therapeutic applications .

- Cholesterol Dyshomeostasis : Research has linked disturbances in cholesterol metabolism, including altered levels of 7-HOCA, to conditions like familial hypercholanemia and other metabolic disorders. These findings highlight the importance of 7-HOCA in maintaining metabolic balance .

The biological activity of 7-HOCA primarily stems from its role as a metabolic regulator:

- Regulation of Bile Acids : By influencing bile acid synthesis pathways, 7-HOCA helps maintain lipid homeostasis.

- Neuroprotective Effects : Its presence in the brain suggests a role in neuroprotection and cholesterol metabolism within neural tissues .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Cholesterol Regulation | Acts as a substrate for enzymes involved in bile acid synthesis |

| Diagnostic Marker | Elevated levels indicate BBB dysfunction |

| Gastrointestinal Health | Upregulated during treatments affecting gut motility |

| Metabolic Disorders | Linked to conditions like familial hypercholanemia |

属性

IUPAC Name |

(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATGKQGFUDXGAX-MYWFJNCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921749 | |

| Record name | 7-Hydroxy-3-oxocholest-4-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7alpha-Hydroxy-3-oxo-4-cholestenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

115538-85-7 | |

| Record name | 7α-Hydroxy-3-oxo-4-cholestenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7alpha-Hydroxy-3-oxo-4-cholestenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-oxocholest-4-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7alpha-Hydroxy-3-oxo-4-cholestenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。